![molecular formula C15H13Cl2N3O4S B2716581 (E)-ethyl 2-(4-chloro-5-((2-(2-chlorobenzoyl)hydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate CAS No. 887197-22-0](/img/structure/B2716581.png)
(E)-ethyl 2-(4-chloro-5-((2-(2-chlorobenzoyl)hydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate
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Description
(E)-ethyl 2-(4-chloro-5-((2-(2-chlorobenzoyl)hydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C15H13Cl2N3O4S and its molecular weight is 402.25. The purity is usually 95%.
BenchChem offers high-quality (E)-ethyl 2-(4-chloro-5-((2-(2-chlorobenzoyl)hydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-ethyl 2-(4-chloro-5-((2-(2-chlorobenzoyl)hydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
Research in the field of organic chemistry has explored the condensation and cyclization reactions involving thiazole derivatives. These studies have led to the development of various compounds with potential applications in medicinal chemistry and materials science. For example, the reaction of 2-hydrazinobenzoxazole with ethyl chloroformate and diethyl oxalate produces 1,2,4-triazolo- and 1,2,4-triazino-fused ketones, demonstrating the versatility of thiazole derivatives in synthesizing complex molecules (Badr et al., 1988).
Green Chemistry and Catalysis
A notable application is the use of green chemistry principles in the synthesis of thiazole derivatives. Polyethylene glycol (PEG-400) has been used as a green and recyclable solvent in a one-pot, five-component synthesis approach. This methodology emphasizes the importance of environmentally friendly practices in chemical synthesis, producing functionalized thiazole compounds with good-to-excellent yields (Sujatha & Vedula, 2019).
Antimicrobial and Anticancer Properties
Thiazole derivatives have been studied for their biological activities, including antimicrobial and anticancer properties. Research has demonstrated that certain thiazole compounds exhibit significant broad anticancer activity, especially against leukemia and colon cancer cell lines. This highlights the potential of thiazole derivatives as therapeutic agents in oncology (Hassan et al., 2020).
Chemosensors
Thiazole compounds have also been explored as colorimetric chemosensors for the detection of metal ions. These sensors change color in the presence of specific ions, offering a simple and effective way to monitor environmental pollutants and biochemical processes. The development of these chemosensors underscores the role of thiazole derivatives in environmental science and analytical chemistry (Aysha et al., 2021).
properties
IUPAC Name |
ethyl 2-[4-chloro-5-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]-2-oxo-1,3-thiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O4S/c1-2-24-12(21)8-20-13(17)11(25-15(20)23)7-18-19-14(22)9-5-3-4-6-10(9)16/h3-7H,2,8H2,1H3,(H,19,22)/b18-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALAVFBIXGELNA-CNHKJKLMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(SC1=O)C=NNC(=O)C2=CC=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=C(SC1=O)/C=N/NC(=O)C2=CC=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 2-(4-chloro-5-((2-(2-chlorobenzoyl)hydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate |
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